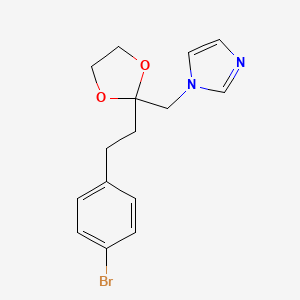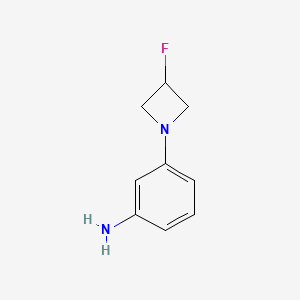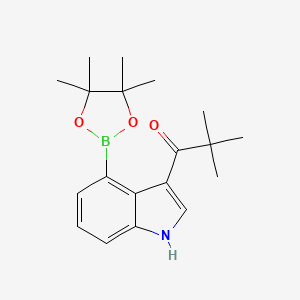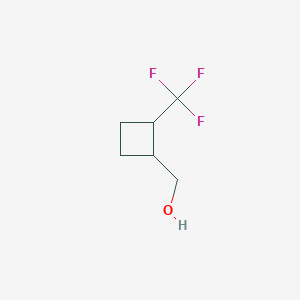
(2-(Trifluoromethyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)cyclobutyl)methanol is an organic compound with the molecular formula C6H9F3O It features a cyclobutane ring substituted with a trifluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.
Industrial Production Methods
Industrial production methods for (2-(Trifluoromethyl)cyclobutyl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the trifluoromethylation process to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
(2-(Trifluoromethyl)cyclobutyl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanemethanol: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioavailable.
(2-(Trifluoromethyl)cyclopropyl)methanol: Similar structure but with a cyclopropane ring, which may result in different chemical reactivity and biological activity.
Uniqueness
(2-(Trifluoromethyl)cyclobutyl)methanol is unique due to the presence of both a trifluoromethyl group and a cyclobutane ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
Molecular Formula |
C6H9F3O |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2 |
InChI Key |
ZNELXNFCOQHLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




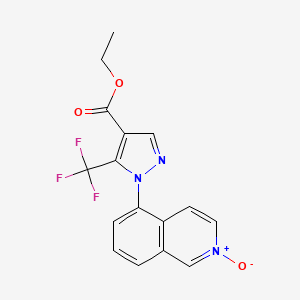
![3-Bromopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12983687.png)
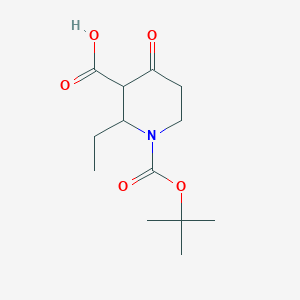
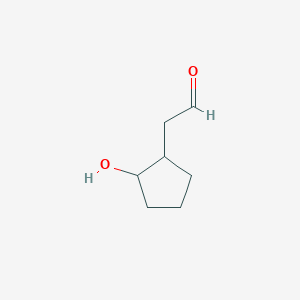
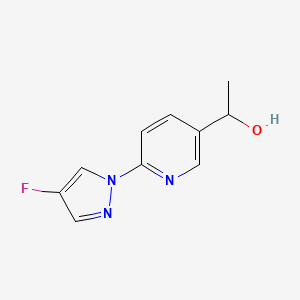
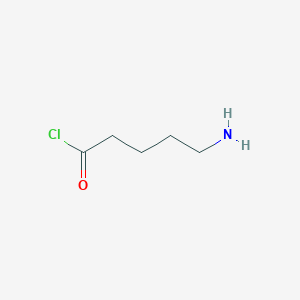

![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12983705.png)
